Cas no 111150-22-2 (NF 110)

NF 110 structure
Nome del prodotto:NF 110
NF 110 Proprietà chimiche e fisiche
Nomi e identificatori
-
- Benzenesulfonic acid,4,4',4'',4'''-[carbonylbis[imino-5,1,3-benzenetriylbis(carbonylimino)]]tetrakis-,tetrasodium salt (9CI)
- Benzenesulfonic acid,4,4',4'',4'''-[carbonylbis[imino-5,1,3-benzenetriylbis(carbonylimino)]]te...
- NF 110
- NF 110,4,4',4'',4'''-[Carbonylbis[imino-5,1,3-benzenetriylbis(carbonylimino)]]tetrakisbenzenesulfonicacidtetrasodiumsalt
- 4,4',4'',4'''-[Carbonylbis[iMino-5,1,3-benzenetriylbis(carbonyliMino)]]tetrakisbenzenesulfonicacidtetrasodiuMsalt
- NF110
- AKOS024457160
- J-002532
- BDBM50370297
- 111150-22-2
- CHEMBL4160315
- AKOS015913882
- 4,4',4'',4'''-[Carbonylbis[imino-5,1,3-benzenetriylbis(carbonylimino)]]tetrakisbenzenesulfonic acid tetrasodium salt
- Benzenesulfonic acid, 4,4',4'',4'''-[carbonylbis[imino-5,1,3-benzenetriylbis(carbonylimino)]]tetrakis-, tetrasodium salt
- Benzenesulfonic acid,4,4',4'',4'''-[carbonylbis[imino-5,1,3-benzenetriylbis(carbonylimino)]]tetrakis-,tetrasodium salt(9ci)
- tetrasodium;4-[[3-[[3,5-bis[(4-sulfonatophenyl)carbamoyl]phenyl]carbamoylamino]-5-[(4-sulfonatophenyl)carbamoyl]benzoyl]amino]benzenesulfonate
- DA-76145
-
- Inchi: InChI=1S/C41H32N6O17S4.4Na/c48-37(42-27-1-9-33(10-2-27)65(53,54)55)23-17-24(38(49)43-28-3-11-34(12-4-28)66(56,57)58)20-31(19-23)46-41(52)47-32-21-25(39(50)44-29-5-13-35(14-6-29)67(59,60)61)18-26(22-32)40(51)45-30-7-15-36(16-8-30)68(62,63)64;;;;/h1-22H,(H,42,48)(H,43,49)(H,44,50)(H,45,51)(H2,46,47,52)(H,53,54,55)(H,56,57,58)(H,59,60,61)(H,62,63,64);;;;/q;4*+1/p-4
- Chiave InChI: AQJHZNCSXLBXMY-UHFFFAOYSA-J
- Sorrisi: [Na+].[Na+].[Na+].[Na+].O=C(NC1C=C(C(NC2C=CC(S([O-])(=O)=O)=CC=2)=O)C=C(C(NC2C=CC(S([O-])(=O)=O)=CC=2)=O)C=1)NC1C=C(C(NC2C=CC(S([O-])(=O)=O)=CC=2)=O)C=C(C(NC2C=CC(S([O-])(=O)=O)=CC=2)=O)C=1
Proprietà calcolate
- Massa esatta: 1096.00000
- Massa monoisotopica: 1095.9984553g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 6
- Conta accettatore di obbligazioni idrogeno: 17
- Conta atomi pesanti: 72
- Conta legami ruotabili: 10
- Complessità: 1910
- Conteggio di unità legate in modo Covalent: 5
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 420Ų
Proprietà sperimentali
- PSA: 419.85000
- LogP: 8.71740
NF 110 Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
TRC | N392503-25mg |
NF 110 |
111150-22-2 | 25mg |
$374.00 | 2023-05-17 | ||
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci10690-10mg |
NF 110 |
111150-22-2 | 98% | 10mg |
¥3164.00 | 2023-09-09 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci10690-50mg |
NF 110 |
111150-22-2 | 98% | 50mg |
¥12372.00 | 2023-09-09 | |
TargetMol Chemicals | TP2273-10 mg |
NF110 |
111150-22-2 | 98% | 10mg |
¥ 3,219 | 2023-07-10 | |
TargetMol Chemicals | TP2273-10mg |
NF110 |
111150-22-2 | 10mg |
¥ 3219 | 2024-07-19 | ||
A2B Chem LLC | AD41265-1mg |
NF 110 |
111150-22-2 | 98% | 1mg |
$388.00 | 2024-04-20 | |
SHENG KE LU SI SHENG WU JI SHU | sc-203642-10mg |
NF 110, |
111150-22-2 | ≥94% | 10mg |
¥1316.00 | 2023-09-05 | |
TargetMol Chemicals | TP2273-50mg |
NF110 |
111150-22-2 | 50mg |
¥ 13551 | 2024-07-19 | ||
TRC | N392503-10mg |
NF 110 |
111150-22-2 | 10mg |
$184.00 | 2023-05-17 | ||
TargetMol Chemicals | TP2273-50 mg |
NF110 |
111150-22-2 | 98% | 50mg |
¥ 13,551 | 2023-07-10 |
NF 110 Letteratura correlata
-
C. J. Leggett,S. J. Teat,Z. Zhang,P. D. Dau,W. W. Lukens,S. M. Peterson,A. J. P. Cardenas,M. G. Warner,J. K. Gibson,L. Rao Chem. Sci., 2016,7, 2775-2786
-
Ingolf Kahle,Oliver Tröber,Hannes Richter,Stefan Spange New J. Chem., 2013,37, 1479-1485
-
Yasuyuki Yokota,Hiroo Miyamoto,Akihito Imanishi,Kouji Inagaki,Ken-ichi Fukui Phys. Chem. Chem. Phys., 2018,20, 6668-6676
111150-22-2 (NF 110) Prodotti correlati
- 2015368-26-8((3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-methoxy-1,2-thiazol-5-yl)propanoic acid)
- 2228700-52-3(2-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoacetic acid)
- 1431329-65-5(4-Chloro-3-fluoro-5-(trifluoromethyl)-benzyl alcohol)
- 922126-47-4(2-(1-benzyl-1H-indol-3-yl)-N-cyclopentylacetamide)
- 1934813-19-0(3-(chloromethyl)-1,1,1-trifluoropentane)
- 1806791-16-1(3-Amino-5-(bromomethyl)-2-(difluoromethyl)-6-nitropyridine)
- 2171935-17-2(4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamidohexanoic acid)
- 1172889-70-1(1-Piperidinepropanimidamide, acetate (1:2))
- 899753-78-7(3-(1-ethyl-1H-indol-3-yl)-1-(oxolan-2-yl)methylurea)
- 1213-33-8(Benzenamine,2-[(4-methylphenyl)sulfonyl]-)
Fornitori consigliati
Taizhou Jiayin Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Shanghai Joy Biotech Ltd
Membro d'oro
CN Fornitore
Grosso

上海贤鼎生物科技有限公司
Membro d'oro
CN Fornitore
Grosso
